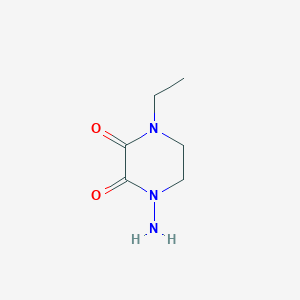
1-Amino-4-ethylpiperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-ethylpiperazine-2,3-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the fourth position, along with two ketone groups at the second and third positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. Microwave irradiation has been employed to enhance reaction rates and yields. For instance, condensation of iminodiacetic acid with various amines under microwave irradiation produces piperazine-2,6-dione derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-ethylpiperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the ketone groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or ethyl groups.
Applications De Recherche Scientifique
1-Amino-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Medicine: Piperazine derivatives are often explored for their pharmaceutical potential, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
N-Ethylpiperazine-2,3-dione: This compound is structurally similar but lacks the amino group at the first position.
Piperazine-2,6-dione: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness: 1-Amino-4-ethylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group, along with two ketone groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
71999-56-9 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
1-amino-4-ethylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3 |
Clé InChI |
YQSSQGXGOQKFBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C(=O)C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)









